5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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Description
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone has shown significant antimicrobial and potential antitumor activities. A study by Mhaske et al. (2014) synthesized a series of derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, which demonstrated moderate to good antimicrobial activity (Mhaske et al., 2014). Similarly, Patel et al. (2012) developed thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluated against various bacterial and fungal strains, indicating their antimicrobial potential (Patel et al., 2012).
Antitumor and Anticancer Activities
Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new anti-mycobacterial chemotypes, showing promising anti-tubercular activity with minimal cytotoxicity, suggesting their potential in antitumor applications (Pancholia et al., 2016). This indicates a broader application of these compounds beyond antimicrobial effects, extending into cancer research.
Antimicrobial and Antifungal Agents
The synthesis of novel compounds with structures related to (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone has consistently shown antimicrobial and antifungal properties. Research by Sanjeeva et al. (2022) on novel pyrazole and isoxazole derivatives revealed good antibacterial and antifungal activity, demonstrating the versatility of these compounds in combating various microbial strains (Sanjeeva et al., 2022).
Properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-15(2)28-19-7-5-18(6-8-19)22(27)25-9-11-26(12-10-25)23-24-20-14-16(3)13-17(4)21(20)29-23/h5-8,13-15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVPUEMJFQPWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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